Pomalidomide-15N,13C5

Description

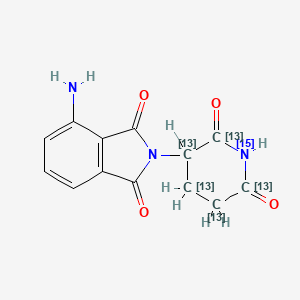

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

279.20 g/mol |

IUPAC Name |

4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5,115N)azinan-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1 |

InChI Key |

UVSMNLNDYGZFPF-DUYSWSFASA-N |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)[15NH][13C](=O)[13CH]1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Pomalidomide-15N,13C5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pomalidomide-15N,13C5 in scientific research. This compound is a stable isotope-labeled version of Pomalidomide, a third-generation immunomodulatory drug.[1] The incorporation of stable isotopes, such as ¹⁵N and ¹³C, makes it an ideal internal standard for quantitative bioanalytical methods, particularly in pharmacokinetic and metabolism studies.[2][3]

Core Application in Bioanalysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] Its utility stems from its chemical identity and similar physicochemical properties to the unlabeled Pomalidomide, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the parent drug in complex biological matrices like plasma and tissue.[3]

Quantitative Data from Bioanalytical Methods

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the determination of Pomalidomide, where a stable isotope-labeled internal standard is employed.

| Parameter | Value | Matrix | Method Highlights | Reference |

| Linearity Range | 9.998 to 1009.650 ng/mL | Human Plasma | LLE with ethyl acetate, Xterra RP18 column | [6] |

| 0.1 to 400 ng/mL | Human Plasma | Protein precipitation, 25 µL sample volume | [7] | |

| 1.00 to 500.00 ng/mL | Human Plasma | Methanol protein precipitation | [1] | |

| 0.47 to 400 ng/mL | Rat Plasma | LLE with dichloromethane, Acquity BEH C18 column | [8] | |

| Lower Limit of Quantitation (LLOQ) | ≤0.25 ng/mL | Human Plasma | LLE, reversed-phase HPLC | [4][5] |

| 0.1 ng/mL | Human Plasma | Protein precipitation | [7] | |

| 0.082 ng/mL (0.3nM) | Mouse Plasma | Acetonitrile protein precipitation | [9] | |

| Extraction Recovery | 53.86% | Human Plasma | LLE with ethyl acetate | [6] |

| Intra- and Inter-batch Precision (%CV) | ≤15% | Human Plasma | LLE with ethyl acetate | [6] |

| <10% | Human Plasma | Protein precipitation | [7] | |

| ≤11.1% | Rat Plasma | LLE with dichloromethane | [8] |

Experimental Protocols

Below is a representative experimental protocol for the quantification of Pomalidomide in human plasma using this compound as an internal standard, based on common methodologies described in the literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether or a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Acquity BEH™ C18, 50mm × 2.1mm, 1.7µm) is commonly used.[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[6][8]

-

Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.[6][8]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[8][10]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for both Pomalidomide and this compound.

-

Pomalidomide: Common transitions include m/z 274.1 → 163.1 or m/z 272.01 → 160.89.[8]

-

This compound: The precursor and product ions will be shifted according to the number and type of isotopes. For this compound, the mass would be expected to increase by 6 Da.

-

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for Pomalidomide quantification in plasma.

Pomalidomide's Mechanism of Action: Signaling Pathway

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action. A key aspect is its function as a "molecular glue" that binds to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-myeloma effects and immunomodulatory activity.

Caption: Pomalidomide's core mechanism of action.

References

- 1. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]

- 2. metsol.com [metsol.com]

- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. sciex.com [sciex.com]

- 8. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and purification of Pomalidomide-15N,13C5

An in-depth technical guide on the synthesis and purification of Pomalidomide-¹⁵N,¹³C₅ is detailed below, designed for researchers, scientists, and professionals in drug development. This guide outlines a feasible synthetic route and a robust purification method, based on established chemical principles and analogous procedures for unlabeled Pomalidomide.

Introduction

Pomalidomide is a third-generation immunomodulatory agent used in the treatment of multiple myeloma.[1] Isotopically labeled analogs, such as Pomalidomide-¹⁵N,¹³C₅, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This guide provides a comprehensive overview of a proposed synthetic pathway and a detailed purification protocol for Pomalidomide-¹⁵N,¹³C₅.

Synthesis of Pomalidomide-¹⁵N,¹³C₅

The synthesis of Pomalidomide-¹⁵N,¹³C₅ can be achieved through a convergent synthesis strategy, which involves the coupling of an isotopically labeled piperidinedione moiety with a phthalic anhydride derivative, followed by cyclization.

Synthetic Strategy

The proposed synthesis involves a three-step process adapted from established methods for preparing Pomalidomide analogs.[2][3] The key steps are:

-

Condensation: Reaction of 4-nitroisobenzofuran-1,3-dione with isotopically labeled 3-aminopiperidine-2,6-dione hydrochloride to form an intermediate.

-

Reduction: Reduction of the nitro group to an amino group.

-

Cyclization: Intramolecular cyclization to yield the final product, Pomalidomide-¹⁵N,¹³C₅.

Isotopically Labeled Starting Material

To synthesize Pomalidomide-¹⁵N,¹³C₅, the following isotopically labeled starting material is required:

-

3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride: This molecule must contain one ¹⁵N atom and five ¹³C atoms in the piperidine ring structure. This labeled precursor is the key to introducing the desired isotopes into the final Pomalidomide molecule.

Experimental Protocol

Step 1: Synthesis of 2-(2,6-dioxo-piperidine-3-¹⁵N,¹³C₅)-4-nitro-isoindoline-1,3-dione

-

To a solution of 4-nitroisobenzofuran-1,3-dione (1.0 eq) in glacial acetic acid, add 3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is washed with water and ethanol and then dried under vacuum to yield the intermediate product.

Step 2: Synthesis of 4-amino-2-(2,6-dioxo-piperidine-3-¹⁵N,¹³C₅)-isoindoline-1,3-dione (Pomalidomide-¹⁵N,¹³C₅)

-

The intermediate from Step 1 is suspended in a suitable solvent such as methanol or ethyl acetate.

-

A palladium-on-carbon catalyst (10% w/w) is added to the suspension.

-

The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude Pomalidomide-¹⁵N,¹³C₅.

Table of Reagents and Materials

| Reagent/Material | Purpose |

| 4-Nitroisobenzofuran-1,3-dione | Starting Material |

| 3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride | Isotopically Labeled Starting Material |

| Glacial Acetic Acid | Solvent |

| Palladium on Carbon (10%) | Catalyst for Reduction |

| Hydrogen Gas | Reducing Agent |

| Methanol/Ethyl Acetate | Solvent |

| Water | Washing Agent |

| Ethanol | Washing Agent |

| Celite | Filtration Aid |

Purification of Pomalidomide-¹⁵N,¹³C₅

Purification of the crude product is critical to ensure high purity for its use as an analytical standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for this purpose.[4][5]

Purification Strategy

The crude Pomalidomide-¹⁵N,¹³C₅ is dissolved in a suitable solvent and purified using a preparative RP-HPLC system. The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a solid.

Detailed Purification Protocol

-

Sample Preparation: Dissolve the crude Pomalidomide-¹⁵N,¹³C₅ in a minimal amount of a mixture of acetonitrile and water.

-

HPLC Purification:

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 228 nm).[5]

-

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final purified Pomalidomide-¹⁵N,¹³C₅.

Table of HPLC Parameters

| Parameter | Specification |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 228 nm[5] |

| Gradient | Optimized to separate the product from impurities |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Pomalidomide-¹⁵N,¹³C₅, based on typical yields for analogous reactions of the unlabeled compound.[2]

Table of Expected Yield and Purity

| Parameter | Expected Value |

| Overall Yield | ~60-70% |

| HPLC Purity | >99% |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for Pomalidomide-¹⁵N,¹³C₅.

Purification Workflow

Caption: Purification workflow for Pomalidomide-¹⁵N,¹³C₅.

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. New synthesis route for the preparation of pomalidomide [tandf.figshare.com]

- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Pomalidomide-15N,13C5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Pomalidomide-15N,13C5, an isotopically labeled form of the potent immunomodulatory and antineoplastic agent, Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled version of Pomalidomide, which is invaluable for a range of research applications, including pharmacokinetic and metabolic studies. The incorporation of heavy isotopes allows for precise quantification and differentiation from the unlabeled endogenous compound.

| Property | Value | Citation |

| Compound Name | This compound | |

| Unlabeled CAS Number | 19171-19-8 | [1][2] |

| Molecular Formula | C₈¹³C₅H₁₁N₂¹⁵NO₄ | |

| Molecular Weight | 279.25 g/mol | |

| Appearance | Powder | [2] |

| Synonyms | CC-4047-15N,13C5 | [3] |

Note: The CAS number provided is for the unlabeled Pomalidomide, as is common practice for many isotopically labeled compounds. The molecular weight has been calculated based on the molecular formula of Pomalidomide (C₁₃H₁₁N₃O₄) with the substitution of five Carbon-12 atoms with Carbon-13 and one Nitrogen-14 atom with Nitrogen-15.

Mechanism of Action: E3 Ligase Modulation

Pomalidomide exerts its therapeutic effects through a novel mechanism of action, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] By binding to CRBN, Pomalidomide induces a conformational change that expands the substrate specificity of the complex. This leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.[4][5]

Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the proteasome.[4][6] The degradation of these key transcription factors has a dual effect: direct cytotoxicity in malignant cells and broad immunomodulatory effects. In multiple myeloma cells, the loss of Ikaros and Aiolos leads to cell cycle arrest and apoptosis.[5] In the wider immune system, the degradation of these factors in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immunity.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. ≥98% (HPLC), powder, HbF inducer | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Pomalidomide-¹⁵N,¹³C₅ Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for the Pomalidomide-¹⁵N,¹³C₅ internal standard. As a crucial component in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS), the isotopic purity of this internal standard directly impacts the accuracy and reliability of pharmacokinetic and metabolic studies of Pomalidomide. This document outlines the methodologies for assessing isotopic purity, presents typical specifications, and discusses the underlying principles of its mechanism of action.

Introduction to Pomalidomide and the Role of an Internal Standard

Pomalidomide is a third-generation immunomodulatory agent with anti-angiogenic and antineoplastic properties. It functions as a "molecular glue," binding to the E3 ubiquitin ligase cereblon. This interaction induces the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are essential for myeloma cell survival.

In quantitative analysis, a stable isotope-labeled (SIL) internal standard, such as Pomalidomide-¹⁵N,¹³C₅, is the gold standard. It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, correcting for variability and leading to more precise and accurate quantification. The isotopic purity of the SIL internal standard is therefore of paramount importance.

Quantitative Data on Isotopic Purity

The isotopic purity of Pomalidomide-¹⁵N,¹³C₅ is a measure of the extent to which the intended heavy isotopes have been incorporated into the molecule, and the absence of unlabeled (M+0) or partially labeled species. While specific batch-to-batch data can be found on a manufacturer's Certificate of Analysis, the following tables represent typical specifications for a high-quality Pomalidomide-¹⁵N,¹³C₅ internal standard.

| Parameter | Specification | Typical Value |

| Chemical Purity (by HPLC) | >98% | >99.5% |

| Isotopic Enrichment | >99 atom % ¹⁵N, >99 atom % ¹³C | >99.8 atom % |

| Unlabeled Pomalidomide (M+0) | <0.5% | <0.1% |

| Isotopologue | Description | Relative Abundance (%) |

| M+0 | Unlabeled Pomalidomide | < 0.1 |

| M+1 to M+5 | Partially Labeled Intermediates | < 0.5 (sum) |

| M+6 | Fully Labeled Pomalidomide-¹⁵N,¹³C₅ | > 99.4 |

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS). The following is a detailed protocol representative of the methodology used.

Sample Preparation

-

Stock Solution Preparation: A stock solution of Pomalidomide-¹⁵N,¹³C₅ is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: The stock solution is further diluted to a working concentration of 1 µg/mL in the same solvent.

-

Unlabeled Standard: A corresponding solution of unlabeled Pomalidomide is prepared at the same concentration to serve as a reference.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for resolving the isotopologues.

| LC Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | High-Resolution (e.g., TOF or Orbitrap) |

| Scan Mode | Full Scan (m/z 100-500) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Analysis

-

Mass Spectra Extraction: The mass spectrum corresponding to the chromatographic peak of Pomalidomide-¹⁵N,¹³C₅ is extracted.

-

Isotopologue Peak Integration: The peak areas for the monoisotopic peak of the fully labeled compound and any detected unlabeled (M+0) and partially labeled species are integrated.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the fully labeled isotopologue to the sum of the peak areas of all detected isotopologues, expressed as a percentage.

Visualizations

Pomalidomide Mechanism of Action

The following diagram illustrates the signaling pathway of Pomalidomide.

Experimental Workflow for Isotopic Purity Assessment

The workflow for determining the isotopic purity of the Pomalidomide-¹⁵N,¹³C₅ internal standard is depicted below.

Conclusion

The isotopic purity of Pomalidomide-¹⁵N,¹³C₅ is a critical parameter that underpins the reliability of quantitative bioanalytical methods. A thorough assessment of isotopic enrichment and the absence of unlabeled species, using high-resolution mass spectrometry, is essential for ensuring data integrity in research and drug development. The methodologies and specifications outlined in this guide provide a framework for the evaluation and acceptance of this vital analytical reagent. Researchers and scientists should always refer to the manufacturer's Certificate of Analysis for batch-specific data.

Commercial Suppliers and Technical Guide for Pomalidomide-¹⁵N,¹³C₅

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the isotopically labeled compound Pomalidomide-¹⁵N,¹³C₅. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.

Introduction

Pomalidomide is a third-generation immunomodulatory agent with anti-angiogenic and antineoplastic properties. Pomalidomide-¹⁵N,¹³C₅ is a stable isotope-labeled version of Pomalidomide, which serves as an ideal internal standard for mass spectrometry-based quantification assays. Its use allows for precise and accurate measurement of Pomalidomide in complex biological matrices by correcting for variability in sample preparation and instrument response.

Commercial Suppliers

Several commercial suppliers provide Pomalidomide-¹⁵N,¹³C₅ for research purposes. While specific product details may vary, the following companies are recognized suppliers of this compound. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date information.

| Supplier | Website | Catalog Number (Example) |

| MedChemExpress | --INVALID-LINK-- | HY-10984-S-PN-C13 |

| Cayman Chemical | --INVALID-LINK-- | Contact for availability |

| Toronto Research Chemicals | --INVALID-LINK-- | Contact for availability |

| CymitQuimica | --INVALID-LINK-- | CYM-P-178052 |

| Pharmacy Research | Information not readily available | PR001266[1] |

| Clearsynth | --INVALID-LINK-- | CS-BU-00128 |

Quantitative Data

The following table summarizes the typical quantitative data for Pomalidomide-¹⁵N,¹³C₅ based on available information and Certificates of Analysis for related isotopically labeled compounds. Researchers should always refer to the supplier-provided CoA for lot-specific values.

| Parameter | Specification | Notes |

| Chemical Purity (HPLC) | ≥98% | High-performance liquid chromatography is a standard method for assessing the purity of the compound. A purity of ≥98% is common for such standards. |

| Isotopic Enrichment | ≥99 atom % ¹⁵N, ≥99 atom % ¹³C | This indicates the percentage of molecules that are labeled with the respective stable isotopes. High isotopic enrichment is crucial to minimize interference from the unlabeled analyte. |

| Molecular Formula | C₈¹³C₅H₁₁N₂¹⁵NO₄ | |

| Molecular Weight | ~279.2 g/mol | The exact molecular weight will be specified on the Certificate of Analysis. |

| Appearance | White to off-white solid |

Note: The isotopic enrichment is an estimation based on data for similar isotopically labeled compounds. Please consult the supplier's Certificate of Analysis for precise values.

Experimental Protocols

The primary application of Pomalidomide-¹⁵N,¹³C₅ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pomalidomide in biological samples. Below is a generalized experimental protocol based on published methodologies.

Objective:

To quantify the concentration of Pomalidomide in human plasma using a validated LC-MS/MS method with Pomalidomide-¹⁵N,¹³C₅ as an internal standard.

Materials:

-

Pomalidomide (unlabeled analytical standard)

-

Pomalidomide-¹⁵N,¹³C₅ (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of Pomalidomide in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.

-

Prepare a 1 mg/mL stock solution of Pomalidomide-¹⁵N,¹³C₅ in the same solvent.

-

From the stock solutions, prepare a series of working standard solutions of Pomalidomide at various concentrations.

-

Prepare a working solution of the internal standard (Pomalidomide-¹⁵N,¹³C₅) at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Pomalidomide from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pomalidomide: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Pomalidomide-¹⁵N,¹³C₅: Monitor the corresponding transition for the labeled internal standard. The precursor ion will be shifted by the mass of the incorporated isotopes.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Pomalidomide and Pomalidomide-¹⁵N,¹³C₅.

-

Calculate the peak area ratio (Pomalidomide peak area / Pomalidomide-¹⁵N,¹³C₅ peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Pomalidomide calibration standards.

-

Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Pomalidomide

Pomalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

References

Navigating the Stability Landscape of Pomalidomide-15N,13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies required to assess the physical and chemical stability of Pomalidomide-15N,13C5. While specific stability data for this isotopically labeled compound is not publicly available, this document outlines the established experimental protocols for Pomalidomide and general stability testing guidelines from regulatory bodies, offering a robust framework for researchers.

This compound is the isotopically labeled version of Pomalidomide, a third-generation immunomodulatory agent. Such labeling is crucial for various research applications, including pharmacokinetic and metabolism studies. Understanding the stability of this labeled compound is paramount to ensure the accuracy and reliability of experimental results.

Pomalidomide's Mechanism of Action: A Signaling Pathway Overview

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism, primarily by binding to the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[1] This binding event triggers the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors leads to a cascade of downstream effects, including direct anti-tumor activity, immunomodulatory effects, and anti-angiogenic properties.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation (stress testing) to identify potential degradation products and degradation pathways.[3][4] These studies are essential for developing and validating stability-indicating analytical methods.[3] The following protocols are based on general guidelines for pharmaceuticals.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method, is a prerequisite for stability testing.[1][2] This method must be able to separate the intact this compound from any potential degradation products and impurities.[5]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to accelerate degradation.[3] The goal is to achieve 5-20% degradation of the drug substance.[6]

Workflow for Forced Degradation Studies:

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. ijisrt.com [ijisrt.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. longdom.org [longdom.org]

- 6. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Pomalidomomide in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma. It is an analog of thalidomide with greater potency and a different side effect profile.[1] Pomalidomide functions as a molecular glue, modulating the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation leads to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[3] Accurate and sensitive quantification of pomalidomide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure safety and efficacy.[4][5]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pomalidomide in human plasma. The method utilizes a stable isotope-labeled internal standard, Pomalidomide-¹⁵N,¹³C₅, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[4] Pomalidomide and its stable isotope-labeled internal standard (IS), Pomalidomide-¹⁵N,¹³C₅, are ionized using positive electrospray ionization (ESI) and detected via Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the IS, which is proportional to the concentration of pomalidomide in the sample.

Experimental Protocols

Materials and Reagents

-

Pomalidomide reference standard (>98% purity)

-

Pomalidomide-¹⁵N,¹³C₅ internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Control human plasma (K₂-EDTA)

Preparation of Stock and Working Solutions

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent such as DMSO or methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare the Pomalidomide-¹⁵N,¹³C₅ stock solution in the same manner as the analyte stock.

-

Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.1 to 400 ng/mL.[4]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

Spike 5 µL of the appropriate pomalidomide working solution into each tube (except for the blank).

-

Add 10 µL of the IS working solution to all tubes (except for the blank).

-

To precipitate proteins, add 150 µL of acetonitrile to each tube.

-

Vortex mix for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.[4]

LC-MS/MS System and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.3 - 0.4 mL/min[4][7] |

| Column Temp. | 40°C[4] |

| Injection Vol. | 10 µL[4] |

| Run Time | ~5 minutes[4] |

Table 2: Example LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 3.0 | 90 |

| 3.1 | 10 |

| 5.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | ~4500 V |

| Capillary Temp. | ~320°C[6] |

| Collision Gas | Argon |

Table 4: MRM Transitions for Pomalidomide and IS

Note: The exact m/z values for the stable isotope-labeled internal standard will depend on the specific labeling pattern. The values below are illustrative for a hypothetical Pomalidomide-¹⁵N,¹³C₅.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pomalidomide | 274.2 | 201.1[8] | Optimized (e.g., 20-30) |

| Pomalidomide-¹⁵N,¹³C₅ (IS) | 280.2 | 206.1 | Optimized (e.g., 20-30) |

Data Presentation and Method Validation

Method validation should be performed according to regulatory guidelines.

Table 5: Illustrative Calibration Curve Performance

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 (LLOQ) | 98.5 | <15 |

| 0.5 | 102.1 | <10 |

| 10 | 99.2 | <8 |

| 50 | 101.5 | <5 |

| 200 | 97.8 | <5 |

| 400 (ULOQ) | 100.7 | <5 |

| Correlation Coefficient (r²) | >0.995 |

Table 6: Illustrative Inter-day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 0.3 | 0.29 | 96.7 | 8.5 |

| Medium | 30 | 30.8 | 102.7 | 5.1 |

| High | 300 | 295.5 | 98.5 | 4.3 |

Visualizations

Caption: Overall experimental workflow for pomalidomide quantification.

References

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciex.com [sciex.com]

- 5. A simple and rapid LC-MS/MS method for therapeutic drug monitoring of lenalidomide [inis.iaea.org]

- 6. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

Application Notes and Protocols for Pharmacokinetic Studies Using Pomalidomide-¹⁵N,¹³C₅

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isotopically labeled Pomalidomide (Pomalidomide-¹⁵N,¹³C₅) in pharmacokinetic (PK) studies. The inclusion of stable isotopes allows for precise quantification and differentiation from the unlabeled drug, making it an invaluable tool in absorption, distribution, metabolism, and excretion (ADME) research. While the specific pharmacokinetic data presented here is based on a study utilizing ¹⁴C-labeled Pomalidomide, the principles and methodologies are directly translatable to studies involving Pomalidomide-¹⁵N,¹³C₅.

Introduction to Pomalidomide and the Role of Isotopic Labeling

Pomalidomide is an immunomodulatory agent with potent anti-neoplastic and anti-angiogenic properties, approved for the treatment of multiple myeloma. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled Pomalidomide, such as Pomalidomide-¹⁵N,¹³C₅, offers a significant advantage in clinical and preclinical studies. It serves as an ideal internal standard for mass spectrometry-based quantification, enabling highly accurate and precise measurements of the drug in biological matrices by correcting for variations in sample preparation and instrument response. Furthermore, its use in "microdosing" studies allows for the safe investigation of drug metabolism and disposition in humans.

Mechanism of Action: Pomalidomide's Effect on Cellular Signaling

Pomalidomide exerts its therapeutic effects by acting as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is part of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of critical downstream targets, including c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately leading to anti-proliferative and apoptotic effects in myeloma cells.[1] More recent studies have also identified the translation termination factor GSPT1 as another protein targeted for degradation by Pomalidomide.[2][3][4][5]

Caption: Pomalidomide's mechanism of action.

Pharmacokinetic Profile of Pomalidomide

The following tables summarize the pharmacokinetic parameters of Pomalidomide based on a human ADME study of a single 2 mg oral dose of [¹⁴C]Pomalidomide. These values provide a baseline for what can be expected in a study using Pomalidomide-¹⁵N,¹³C₅.

Table 1: Plasma Pharmacokinetic Parameters of Pomalidomide and its Metabolites

| Parameter | Pomalidomide | Total Radioactivity | M12 Metabolite | M13 Metabolite |

| Cₘₐₓ (ng/mL) | 11.0 | 14.8 | 0.664 | 0.965 |

| Tₘₐₓ (hr) | 2.5 | 3.0 | 3.0 | 2.5 |

| AUC₀₋∞ (ng·hr/mL) | 97.4 | 139 | 7.96 | 11.8 |

| t₁/₂ (hr) | 9.4 | 9.8 | 9.1 | 9.5 |

Data adapted from a study with [¹⁴C]Pomalidomide.

Table 2: Excretion of Pomalidomide and its Metabolites

| Excretion Route | % of Administered Dose |

| Urine | 73% |

| Feces | 15% |

| Total Recovery | 88% |

Data represents total radioactivity recovered over 9 days following a single oral dose of [¹⁴C]Pomalidomide.

Experimental Protocols

Human ADME Study Protocol using Pomalidomide-¹⁵N,¹³C₅

This protocol outlines a typical design for a human ADME study.

Caption: Workflow for a human ADME study.

Methodology:

-

Subject Recruitment: Enroll healthy volunteers who meet the inclusion/exclusion criteria and obtain informed consent.

-

Dose Preparation and Administration: Prepare a single oral dose of Pomalidomide-¹⁵N,¹³C₅. The exact dose will depend on the study objectives.

-

Biological Sample Collection:

-

Blood: Collect venous blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and multiple time points post-dose up to 72 hours).

-

Urine and Feces: Collect all urine and feces for a specified period (e.g., up to 10 days) to determine the extent and routes of excretion.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Store all plasma, urine, and homogenized feces samples at -80°C until analysis.

-

-

Bioanalysis: Quantify Pomalidomide-¹⁵N,¹³C₅ and its metabolites in the collected samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.

LC-MS/MS Bioanalytical Protocol for Pomalidomide-¹⁵N,¹³C₅ Quantification

This protocol details a robust method for the quantification of Pomalidomide in plasma samples.

Caption: LC-MS/MS sample preparation workflow.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard (unlabeled Pomalidomide or another suitable analog).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Pomalidomide-¹⁵N,¹³C₅ and the internal standard should be optimized.

-

-

Calibration and Quality Control:

-

Prepare a calibration curve using blank plasma spiked with known concentrations of Pomalidomide-¹⁵N,¹³C₅.

-

Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

-

Conclusion

The use of Pomalidomide-¹⁵N,¹³C₅ in pharmacokinetic studies provides a robust and highly accurate method for characterizing the ADME properties of this important therapeutic agent. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to design and execute their own studies, ultimately contributing to a better understanding of Pomalidomide's clinical pharmacology.

References

- 1. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]

- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Pomalidomide Quantification in Human Plasma: An Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the quantification of pomalidomide in human plasma. This guide synthesizes various validated methodologies, offering a comprehensive resource for pharmacokinetic and bioanalytical studies.

Pomalidomide, an immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma. Accurate quantification of its concentration in human plasma is critical for pharmacokinetic analysis, therapeutic drug monitoring, and dose-optimization strategies. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, recognized for its high sensitivity and selectivity.

Quantitative Data Summary

Several analytical methods have been validated for the quantification of pomalidomide in human plasma. The following table summarizes the key quantitative parameters from various published LC-MS/MS and HPLC methods, providing a comparative overview of their performance.

| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Internal Standard | Reference |

| LC-MS/MS | Protein Precipitation (Acetonitrile) | 0.1 - 400 | 0.1 | <10 | Within ±15 | Not Specified | [1] |

| LC-MS/MS | Protein Precipitation (Methanol) | 1.00 - 500.00 | 1.00 | Not Specified | Not Specified | Not Specified | [2][3][4] |

| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 1.006 - 100.6 | 1.006 | Not Specified | Within acceptance criteria | Afatinib | [5] |

| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 9.998 - 1009.650 | 9.998 | ≤15 | Not Specified | Fluconazole | [6][7] |

| UPLC-MS/MS | Liquid-Liquid Extraction (Tertiary Butyl Methyl Ether) | 1.9900 - 199.8380 | 1.9900 | ≤15 | Not Specified | Celecoxib | [8] |

| HPLC-Fluorescence | Liquid-Liquid Extraction | 1 - 500 | 1 | Not Specified | Not Specified | Propyl paraben | [9] |

Experimental Protocol: LC-MS/MS Method

This protocol details a representative LC-MS/MS method for the quantification of pomalidomide in human plasma, based on common practices from validated assays.

Materials and Reagents

-

Pomalidomide analytical standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water, purified (e.g., Milli-Q or equivalent)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, such as Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of pomalidomide and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the pomalidomide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls (QCs).

-

Calibration Standards: Spike blank human plasma with the pomalidomide working solutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 to 400 ng/mL).[1]

-

Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

-

To 25 µL of human plasma sample (calibration standard, QC, or unknown), add 75 µL of acetonitrile containing the internal standard.[1]

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]

-

Centrifuge the samples at 12,000 rpm for 8 minutes at room temperature.[1]

-

Transfer 50 µL of the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[1]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration to the initial conditions.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pomalidomide: m/z 274.2 → 163.1[5]

-

Internal Standard: Dependent on the chosen IS.

-

-

Data Analysis

-

Integrate the peak areas of pomalidomide and the IS.

-

Calculate the peak area ratio of pomalidomide to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of pomalidomide in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for pomalidomide quantification.

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of action for the anti-myeloma and immunomodulatory effects of pomalidomide.

Caption: Pomalidomide's mechanism of action via the Cereblon pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. How Pomalidomide Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]

- 9. mTOR pathway activation in multiple myeloma cell lines and primary tumour cells: pomalidomide enhances cytoplasmic-nuclear shuttling of mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pomalidomide-15N,13C5 Internal Standard in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] Pomalidomide-15N,13C5 is an ideal SIL internal standard for Pomalidomide as its physical and chemical properties are nearly identical to the analyte, ensuring co-elution and similar ionization efficiency, which leads to high accuracy and precision.[1][2] This document provides detailed application notes and protocols for the use of this compound in bioanalytical assays.

Quantitative Data Summary

The following tables summarize typical validation parameters for a validated LC-MS/MS method for the quantification of Pomalidomide in human plasma using a stable isotope-labeled internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

Data compiled from representative LC-MS/MS methods.[3][4][5][6]

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Lower Limit of Quantitation (LLOQ) | 0.1 | < 15% | ± 15% | < 15% | ± 15% |

| Low Quality Control (LQC) | 0.3 | < 10% | ± 10% | < 10% | ± 10% |

| Medium Quality Control (MQC) | 50 | < 10% | ± 10% | < 10% | ± 10% |

| High Quality Control (HQC) | 400 | < 10% | ± 10% | < 10% | ± 10% |

%CV = Percent Coefficient of Variation; % Bias = Percent deviation from nominal concentration. Data represents typical acceptance criteria for bioanalytical method validation.[3]

Table 3: Recovery and Matrix Effect

| Analyte/Internal Standard | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |

| Pomalidomide Recovery | ~85% | ~85% | ~85% |

| This compound Recovery | ~87% | ~87% | ~87% |

| Matrix Factor (Normalized) | 0.95 - 1.05 | 0.95 - 1.05 | 0.95 - 1.05 |

Recovery and matrix effect values are representative of a well-developed method and may vary based on the specific extraction procedure and matrix lot.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable organic solvent (e.g., DMSO or Methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve the entire contents of the supplied vial in a known volume of organic solvent.

-

Pomalidomide Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to be used for calibration standards and quality control samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with the same diluent as the analyte working solutions.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Pomalidomide | Q1: m/z 274.1 -> Q3: m/z 161.1 |

| This compound | Q1: m/z 280.1 -> Q3: m/z 166.1 |

| Dwell Time | 100 ms |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: MS parameters should be optimized for the specific instrument being used.

Visualizations

Caption: Experimental workflow for the bioanalysis of Pomalidomide.

Caption: Simplified signaling pathway of Pomalidomide.

Mechanism of Action

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[7] It binds directly to the Cereblon (CRBN) protein, which is a component of the E3 ubiquitin ligase complex.[7][8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors, which are essential for myeloma cell survival, results in direct anti-tumor effects, including the induction of apoptosis.[7]

Furthermore, the degradation of Ikaros and Aiolos leads to immunomodulatory effects. This includes the enhancement of T-cell and Natural Killer (NK) cell activity and increased production of interleukin-2 (IL-2).[7] Pomalidomide also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and has anti-angiogenic properties.[7][8]

References

- 1. scispace.com [scispace.com]

- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pomalidomide Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant anti-neoplastic and immunomodulatory activities. It is primarily used in the treatment of multiple myeloma. Monitoring its excretion and metabolism in urine is crucial for pharmacokinetic studies and understanding its disposition in the body. Pomalidomide is extensively metabolized, with a significant portion of the dose excreted in urine as various metabolites and a smaller fraction as the unchanged drug.[1]

This document provides detailed application notes and protocols for the sample preparation of pomalidomide in human urine for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common and effective sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analysis of pomalidomide. It is important to note that while these methods are applicable to urine, much of the available detailed validation data comes from studies in human plasma. The principles and expected performance are transferable, but method validation in the specific matrix of interest is always recommended.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data (Adapted from Plasma Studies)

| Parameter | Value | Reference Matrix |

| Recovery | ~90% | Human Plasma[2] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Human Plasma[3] |

| Upper Limit of Quantification (ULOQ) | 400 ng/mL | Human Plasma[3] |

| Linearity (r²) | >0.995 | Human Plasma[3] |

| Precision (%CV) | <10% | Human Plasma[3] |

| Accuracy | 91.0 to 106.9 % | Human Plasma[1] |

Table 2: Solid-Phase Extraction (SPE) Performance Data (General Expectations)

| Parameter | Value | Reference Matrix |

| Recovery | >85% | General SPE[4] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | Projected for Urine |

| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | Projected for Urine |

| Linearity (r²) | >0.99 | Projected for Urine |

| Precision (%CV) | <15% | Projected for Urine |

| Accuracy | 85-115% | Projected for Urine |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a simple and efficient LLE method for the extraction of pomalidomide from urine using ethyl acetate.

Materials:

-

Urine sample

-

Pomalidomide certified reference standard

-

Internal Standard (IS) solution (e.g., ¹³C-labeled pomalidomide)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

0.1 M Sodium Hydroxide

-

0.1 M Hydrochloric Acid

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

-

Sample Aliquoting: Pipette 1.0 mL of urine sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of internal standard solution to each sample, quality control, and calibration standard tube.

-

pH Adjustment: Adjust the pH of the urine sample to approximately 9.0 by adding 0.1 M Sodium Hydroxide. Vortex briefly to mix.

-

Extraction: Add 5.0 mL of ethyl acetate to the tube.

-

Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a general SPE procedure using a C18 cartridge for the cleanup and concentration of pomalidomide from urine.

Materials:

-

Urine sample

-

Pomalidomide certified reference standard

-

Internal Standard (IS) solution (e.g., ¹³C-labeled pomalidomide)

-

C18 SPE cartridges (e.g., 100 mg, 3 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

0.1% Formic acid in water

-

0.1% Formic acid in methanol

-

SPE vacuum manifold

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

-

Sample Pre-treatment: To 1.0 mL of urine, add the internal standard. Acidify the sample by adding 100 µL of 1% formic acid in water.

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 SPE cartridge.

-

Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

-

Wash the cartridge with 3 mL of 20% methanol in water to remove less hydrophobic interferences.

-

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

-

Elution: Elute pomalidomide from the cartridge with 2 x 1.5 mL of 0.1% formic acid in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Workflow for pomalidomide urine sample preparation.

Caption: Pomalidomide's mechanism of action in myeloma cells.

References

- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Liquid-Liquid Extraction of Pomalidomide from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a potent immunomodulatory agent, analogous to thalidomide, with significant antineoplastic and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma.[1][2] Accurate quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high recovery and clean extracts, making it well-suited for the bioanalysis of Pomalidomide. This document provides a detailed application note and protocol for the LLE of Pomalidomide from biological samples, primarily human plasma, for subsequent analysis by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Summary of Pomalidomide Liquid-Liquid Extraction Parameters

The following table summarizes key quantitative parameters from various published methods for the liquid-liquid extraction of Pomalidomide from human plasma. This allows for a direct comparison of different approaches and their reported performance.

| Biological Matrix | Extraction Solvent | Internal Standard (IS) | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |

| Human Plasma | Ethyl Acetate | Afatinib | LC-MS/MS | 1.006–100.6 | 1.006 | Not Reported | [3] |

| Human Plasma | Ethyl Acetate | Fluconazole | LC-MS/MS | 9.998–1009.650 | 9.998 | 53.86 | [4] |

| Human Plasma | Ethyl Acetate | Propyl Paraben | HPLC-FL | 1–500 | 1 | ~90 | [5] |

LLOQ: Lower Limit of Quantification

Experimental Protocols

This section outlines a representative and detailed protocol for the liquid-liquid extraction of Pomalidomide from human plasma. This protocol is a synthesis of best practices from published literature.

Materials and Reagents:

-

Pomalidomide analytical standard

-

Internal Standard (IS) (e.g., Fluconazole, Afatinib, or a stable isotope-labeled Pomalidomide)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ethyl Acetate (HPLC grade or equivalent)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade or equivalent)

-

Acetonitrile (HPLC grade or equivalent)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Autosampler vials

Protocol:

-

Sample Preparation:

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

-

Spiking of Internal Standard:

-

To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

-

Acidification:

-

Add 50 µL of 0.1% formic acid in water to the plasma sample.[4]

-

Vortex for 10-15 seconds. This step helps to protonate Pomalidomide, enhancing its partitioning into the organic solvent.

-

-

Liquid-Liquid Extraction:

-

Phase Separation:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous and organic layers.

-

-

Collection of Organic Phase:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube, being cautious not to disturb the lower aqueous layer and the protein pellet at the interface.

-

-

Solvent Evaporation:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the complete dissolution of the analyte and internal standard.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the clear supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Mandatory Visualizations

Pomalidomide Signaling Pathway

Caption: Pomalidomide's mechanism of action.

Experimental Workflow for Pomalidomide LLE

Caption: Liquid-liquid extraction workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 4. scilit.com [scilit.com]

- 5. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arborassays.com [arborassays.com]

Application Note: High-Throughput Analysis of Pomalidomide using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Pomalidomide in human plasma. The method utilizes a stable isotope-labeled internal standard, Pomalidomide-¹⁵N,¹³C₅, to ensure high accuracy and precision. The chromatographic conditions are optimized for a rapid and efficient separation, making it suitable for high-throughput pharmacokinetic studies. The method has been validated following regulatory guidelines.

Introduction

Pomalidomide is an immunomodulatory agent used in the treatment of multiple myeloma.[1][2][3] Accurate and reliable quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the analysis of Pomalidomide using Pomalidomide-¹⁵N,¹³C₅ as an internal standard.

Chromatographic Conditions

A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of pomalidomide in human plasma.[1][2][3] The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | SCIEX 7500 System or equivalent |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Run Time | 5 minutes |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Pomalidomide | Pomalidomide-¹⁵N,¹³C₅ (IS) |

| Precursor Ion (m/z) | 274.1 | 279.1 |

| Product Ion (m/z) | 161.0 | 166.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (V) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Experimental Protocol

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Pomalidomide in methanol.

-

Prepare a 1 mg/mL stock solution of Pomalidomide-¹⁵N,¹³C₅ (Internal Standard, IS) in methanol.

Working Solutions:

-

Prepare working standard solutions of Pomalidomide by serial dilution of the stock solution with 50% acetonitrile in water to achieve a concentration range of 1.00 – 500.00 ng/mL.[1][2][3]

-

Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution with 50% acetonitrile in water.

Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Pomalidomide working solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).

Sample Extraction (Protein Precipitation)

-